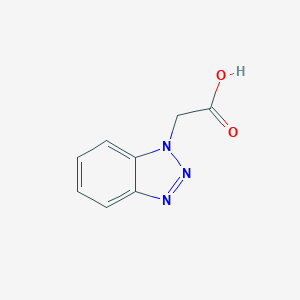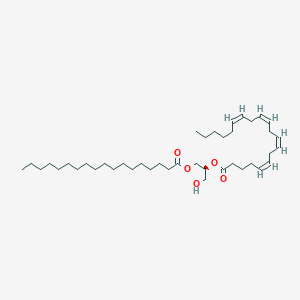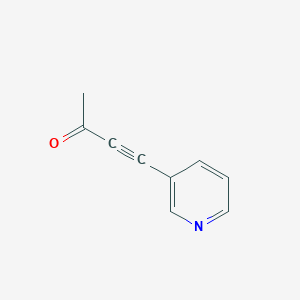
4-(Pyridin-3-yl)but-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-3-yl)but-3-yn-2-one, also known as P3B, is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that contains both a pyridine ring and an alkyne group. P3B has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and molecular biology. In
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-3-yl)but-3-yn-2-one is complex and involves several different pathways. It has been found to inhibit the activity of several enzymes, including histone deacetylases and proteasomes. It also interacts with specific proteins, such as STAT3 and NF-kB, which are involved in cell signaling and gene expression. These interactions lead to changes in cellular processes, including cell cycle progression, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-(Pyridin-3-yl)but-3-yn-2-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can help prevent the spread of tumors. 4-(Pyridin-3-yl)but-3-yn-2-one has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Pyridin-3-yl)but-3-yn-2-one is its versatility in scientific research. It can be used in a variety of assays and experiments, including cell culture, animal models, and biochemical assays. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 4-(Pyridin-3-yl)but-3-yn-2-one is its potential toxicity. It has been found to have cytotoxic effects on some cell types, which can limit its use in certain experiments. Additionally, 4-(Pyridin-3-yl)but-3-yn-2-one has not yet been extensively studied in vivo, and more research is needed to fully understand its effects in living organisms.
Direcciones Futuras
There are several future directions for research on 4-(Pyridin-3-yl)but-3-yn-2-one. One area of interest is in the development of new cancer therapies that target specific enzymes and proteins. 4-(Pyridin-3-yl)but-3-yn-2-one may also have potential applications in the treatment of inflammatory and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(Pyridin-3-yl)but-3-yn-2-one and its potential toxicity. Overall, 4-(Pyridin-3-yl)but-3-yn-2-one is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-(Pyridin-3-yl)but-3-yn-2-one involves the reaction of 3-bromopyridine with propargyl alcohol, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to yield 4-(Pyridin-3-yl)but-3-yn-2-one. This synthesis method has been optimized and can be performed on a large scale with high yield and purity.
Aplicaciones Científicas De Investigación
4-(Pyridin-3-yl)but-3-yn-2-one has been found to have potential applications in several areas of scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. 4-(Pyridin-3-yl)but-3-yn-2-one has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell division and proliferation. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
Número CAS |
114880-30-7 |
|---|---|
Nombre del producto |
4-(Pyridin-3-yl)but-3-yn-2-one |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
4-pyridin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C9H7NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,1H3 |
Clave InChI |
WAKHZSNXAAJAOP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC1=CN=CC=C1 |
SMILES canónico |
CC(=O)C#CC1=CN=CC=C1 |
Sinónimos |
3-Butyn-2-one,4-(3-pyridinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






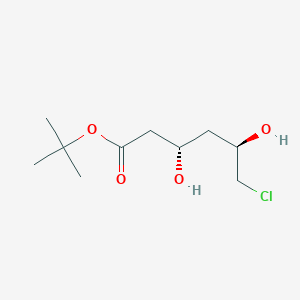

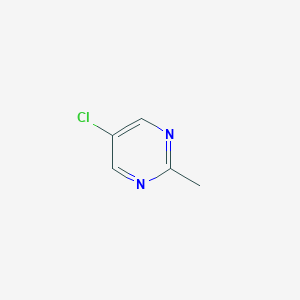





![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)
